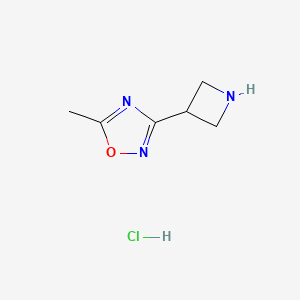

3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE

Overview

Description

3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE is a chemical compound with the molecular formula C6H10ClN3O. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

The synthesis of 3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE typically involves the reaction of azetidine derivatives with oxadiazole precursors. One common method includes the cyclization of azetidine with a nitrile oxide intermediate under controlled conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE undergoes various chemical reactions, including:

Scientific Research Applications

3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE can be compared with other similar compounds such as:

- 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride

- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties .

Biological Activity

3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole hydrochloride is a compound that belongs to the oxadiazole class, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

- Molecular Formula : C₆H₉N₃O

- Molecular Weight : 139.16 g/mol

- CAS Number : 1309315-31-8

Biological Activity Overview

The biological activities of 1,2,4-oxadiazole derivatives have been widely studied, revealing their potential as therapeutic agents. The specific compound has shown promise in several areas:

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.

- Study Findings :

- A study highlighted that derivatives of 1,3,4-oxadiazole possess antibacterial activities against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

- Compounds with an oxadiazole scaffold have been reported to show effectiveness against drug-resistant strains, making them valuable in combating antibiotic resistance .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Research Insights :

Anticancer Activity

Emerging evidence suggests that this compound may also exhibit anticancer properties.

- Case Studies :

- A study on similar oxadiazole compounds showed promising results in inhibiting cancer cell proliferation in various cancer lines including breast and lung cancer cells .

- Molecular docking studies indicated strong binding affinities to targets involved in cancer progression, suggesting a mechanism for its anticancer effects .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

3-(azetidin-3-yl)-5-methyl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-4-8-6(9-10-4)5-2-7-3-5;/h5,7H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHXMIFVFDFFTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.